1-Hexadecylimidazolidine-2,4-dione

Description

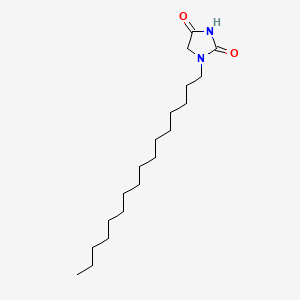

Structure

3D Structure

Properties

IUPAC Name |

1-hexadecylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(22)20-19(21)23/h2-17H2,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKXRVWPYXYCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234228 | |

| Record name | 1-Hexadecylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85117-82-4 | |

| Record name | 1-Hexadecyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85117-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecylimidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085117824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hexadecylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1-Hexadecylimidazolidine-2,4-dione

This technical guide provides a comprehensive overview of the fundamental properties of 1-Hexadecylimidazolidine-2,4-dione, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines computed data with information on closely related long-chain N-alkyl hydantoins to offer a thorough profile.

Chemical Identity and Structure

This compound, also known as N-hexadecylhydantoin, is a heterocyclic organic compound. Its structure features a five-membered imidazolidine-2,4-dione ring, commonly referred to as a hydantoin ring, substituted at the N1 position with a 16-carbon alkyl chain (hexadecyl group). This amphiphilic nature, possessing both a polar hydantoin head and a long, nonpolar alkyl tail, is a key determinant of its physicochemical properties and potential applications.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-N-Hexadecyl hydantoin, N-Hexadecylhydantoin |

| CAS Number | 85117-82-4 |

| Molecular Formula | C₁₉H₃₆N₂O₂ |

| Molecular Weight | 324.5 g/mol [2] |

| Canonical SMILES | CCCCCCCCCCCCCCCCN1C(=O)NCC(=O)N1 |

| InChI Key | DRKXRVWPYXYCMR-UHFFFAOYSA-N |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is scarce in the public domain. The following table summarizes key computed properties that provide insight into its expected behavior.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 6.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 15 | PubChem[2] |

| Topological Polar Surface Area | 49.4 Ų | PubChem[2] |

| Heavy Atom Count | 23 | PubChem[2] |

The high XLogP3 value suggests that this compound is a highly lipophilic molecule with poor water solubility. Its structure allows it to act as a hydrogen bond donor and acceptor, potentially influencing its interactions with biological macromolecules.

Spectroscopic Data

Table 3: Predicted Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the hexadecyl chain protons, methylene protons adjacent to the nitrogen atom, methylene protons of the hydantoin ring, and the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the hydantoin ring, the methylene carbons of the ring, and the carbons of the hexadecyl chain. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching of the alkyl chain, and C=O stretching of the dione functionality.[1] |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Potential Biological Activity

Research on long-chain N-alkyl substituted hydantoins suggests that these compounds may exhibit significant biological activity, particularly as antimicrobial agents. The amphiphilic structure is thought to enable interaction with and disruption of bacterial cell membranes. Studies on related molecules have indicated that the length of the alkyl chain plays a crucial role in modulating the potency and selectivity of their antibacterial effects.

Due to the lack of specific experimental data for this compound, a definitive statement on its biological activity cannot be made. However, based on the activity of similar long-chain N-alkyl hydantoins, it is a promising candidate for investigation as an antimicrobial agent.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available in the reviewed literature. The following sections provide generalized protocols based on standard methodologies for similar compounds.

Synthesis of this compound (Generalized Protocol)

A potential synthetic route to this compound involves the alkylation of imidazolidine-2,4-dione (hydantoin) with a hexadecyl halide.

Materials:

-

Imidazolidine-2,4-dione (Hydantoin)

-

1-Bromohexadecane (or other suitable hexadecyl halide)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetonitrile)

-

Reagents for work-up and purification (e.g., water, ethyl acetate, brine, drying agent, silica gel for chromatography)

Procedure:

-

Dissolve imidazolidine-2,4-dione in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base portion-wise at a controlled temperature (e.g., 0 °C).

-

Stir the mixture for a period to allow for the formation of the hydantoin anion.

-

Add 1-bromohexadecane dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

-

Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Antimicrobial Susceptibility Testing (Generalized Protocol)

The antimicrobial activity of this compound can be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain to be tested.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

Elucidating the Chemical Architecture of 1-Hexadecylimidazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 1-Hexadecylimidazolidine-2,4-dione, a long-chain N-alkylated hydantoin. The document details the key analytical techniques and expected data for confirming the molecular structure of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Identity and Structural Framework

This compound, also known as 1-N-Hexadecyl hydantoin, is a heterocyclic compound featuring a five-membered imidazolidine-2,4-dione (hydantoin) ring.[1] A sixteen-carbon aliphatic chain (hexadecyl group) is attached to the nitrogen atom at the 1-position of the hydantoin ring.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-N-Hexadecyl hydantoin, 1-Cetylhydantoin |

| CAS Number | 85117-82-4 |

| Molecular Formula | C₁₉H₃₆N₂O₂ |

| Molecular Weight | 324.5 g/mol |

| InChI | InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(22)20-19(21)23/h2-17H2,1H3,(H,20,22,23) |

| SMILES | CCCCCCCCCCCCCCCCN1CC(=O)NC1=O |

The core structure is the hydantoin moiety, a derivative of imidazolidine with two carbonyl groups at positions 2 and 4. The long hexadecyl chain imparts significant lipophilicity to the molecule.

Figure 1: Chemical structure of this compound.

Experimental Protocols for Synthesis and Elucidation

The elucidation of the chemical structure of this compound relies on a combination of synthesis and spectroscopic analysis.

Synthesis Protocol: N-Alkylation of Hydantoin

A common method for the synthesis of N-alkylated hydantoins involves the direct alkylation of the hydantoin ring. The following is a representative protocol.

Materials:

-

Hydantoin

-

1-Bromohexadecane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of hydantoin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromohexadecane (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80°C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

The structural confirmation is achieved through a combination of spectroscopic techniques.

Figure 3: Logical workflow for the structure elucidation of this compound.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons of the hexadecyl chain and the hydantoin ring.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.5 | br s | 1H | NH (Hydantoin ring) |

| ~3.9 | s | 2H | -N-CH₂ -C=O (Hydantoin ring, C5) |

| ~3.4 | t | 2H | -N-CH₂ -(CH₂)₁₄- |

| ~1.6 | m | 2H | -N-CH₂-CH₂ -(CH₂)₁₃- |

| ~1.2-1.4 | m | 26H | -(CH₂ )₁₃-CH₃ |

| ~0.88 | t | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Hydantoin ring, C4) |

| ~158 | C =O (Hydantoin ring, C2) |

| ~48 | -N-C H₂-C=O (Hydantoin ring, C5) |

| ~42 | -N-C H₂-(CH₂)₁₄- |

| ~31.9 | -CH₂-C H₂-CH₃ |

| ~29.7-29.1 | -(C H₂)₁₁- |

| ~26.8 | -N-CH₂-C H₂- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to fragmentation of the alkyl chain.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Interpretation |

| 324 | [M]⁺ (Molecular ion) |

| 281 | [M - C₃H₇]⁺ |

| 267 | [M - C₄H₉]⁺ |

| 253 | [M - C₅H₁₁]⁺ |

| ... | Stepwise loss of CₙH₂ₙ₊₁ fragments |

| 113 | [C₅H₇N₂O₂]⁺ (Fragment containing the hydantoin ring) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3200 | Medium, Broad | N-H stretch (Hydantoin ring) |

| 2920, 2850 | Strong | C-H stretch (Aliphatic chain) |

| ~1770, ~1710 | Strong | C=O stretch (Hydantoin ring, asymmetric and symmetric) |

| ~1470 | Medium | C-H bend (Aliphatic chain) |

Conclusion

The structural elucidation of this compound is a systematic process involving targeted synthesis and comprehensive spectroscopic analysis. The combination of NMR, MS, and IR data provides unambiguous evidence for the connectivity and functional groups within the molecule. The predicted data presented in this guide serves as a valuable reference for researchers working with this compound and other long-chain N-alkylated hydantoins. This foundational knowledge is critical for further exploration of their potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to 1-Hexadecylimidazolidine-2,4-dione (CAS Number 85117-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexadecylimidazolidine-2,4-dione, also known as 1-N-Hexadecyl hydantoin, is a fascinating molecule characterized by its amphiphilic nature, combining a polar hydantoin headgroup with a long, nonpolar hexadecyl tail.[1][2] While specific research on this particular compound is limited, its structural features suggest significant potential in various applications, particularly in the realm of drug development as an antimicrobial agent or a functional excipient. This technical guide provides a comprehensive overview of its chemical identity, predicted properties, a proposed synthesis protocol, and a discussion of its potential biological activities and applications based on the current understanding of related compounds. This document aims to be a foundational resource for researchers interested in exploring the untapped potential of this unique molecule.

Chemical Identity and Structure

This compound is a derivative of imidazolidine-2,4-dione, commonly known as hydantoin. The core of the molecule is a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups.[1][3] A 16-carbon alkyl chain (hexadecyl group) is attached to one of the nitrogen atoms, imparting a significant hydrophobic character to the molecule.[1][3] This combination of a polar headgroup and a nonpolar tail classifies it as an amphiphilic compound, a key determinant of its physicochemical properties and potential applications.[1]

Table 1: Chemical Identification of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-N-Hexadecyl hydantoin, 1-Hexadecylhydantoin, 1-n-Hexadecylhydantoin, 1-Cetylhydantoin[2] |

| CAS Number | 85117-82-4[2] |

| Molecular Formula | C₁₉H₃₆N₂O₂[2] |

| Molecular Weight | 324.5 g/mol [2] |

| InChIKey | DRKXRVWPYXYCMR-UHFFFAOYSA-N[2] |

| SMILES | CCCCCCCCCCCCCCCCN1CC(=O)NC1=O[2] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| XLogP3-AA | 6.9[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 15[2] |

| Exact Mass | 324.277678395 Da[2] |

| Topological Polar Surface Area | 49.4 Ų |

| Physical State | Solid (at standard conditions) (Inferred) |

The high XLogP3-AA value indicates a strong lipophilic character, suggesting poor solubility in water but good solubility in nonpolar organic solvents. The presence of hydrogen bond donors and acceptors in the hydantoin ring provides a degree of polarity.

Experimental Protocols: Proposed Synthesis

While a specific, experimentally validated synthesis protocol for this compound is not published, a plausible route can be designed based on established methods for the synthesis of N-substituted hydantoins. One common and effective method is the reaction of an α-amino acid ester with an isocyanate, followed by cyclization. A more direct approach for N1-alkylation involves the reaction of hydantoin with an alkyl halide in the presence of a base.

Proposed Synthesis of this compound via N-Alkylation of Hydantoin

This method involves the direct alkylation of the hydantoin ring with 1-bromohexadecane.

Materials:

-

Hydantoin (Imidazolidine-2,4-dione)

-

1-Bromohexadecane

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydantoin (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add a suitable base such as sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the hydantoin nitrogen.

-

Alkylation: Add 1-bromohexadecane (1.05 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, its amphiphilic structure is highly suggestive of potential antimicrobial properties. Many amphiphilic molecules, including those with hydantoin moieties, have been shown to possess antibacterial and antifungal activities.[4][5]

Hypothesized Antimicrobial Mechanism

The proposed mechanism of action is based on the disruption of bacterial cell membranes. The long hydrophobic hexadecyl tail can intercalate into the lipid bilayer of the bacterial membrane, while the polar hydantoin headgroup remains at the membrane-water interface. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death. This mechanism is common to many antimicrobial peptides and synthetic membrane-active agents.[4]

Potential Applications in Drug Development

The unique properties of this compound open up several avenues for its application in drug development:

-

Novel Antimicrobial Agent: As discussed, its amphiphilic nature makes it a prime candidate for development as a new class of antimicrobial agent, potentially effective against drug-resistant bacteria.[4]

-

Functional Excipient: Its surfactant-like properties could be utilized in drug formulations to improve the solubility and bioavailability of poorly water-soluble drugs.

-

Drug Delivery Vehicle: The molecule could serve as a building block for the construction of more complex drug delivery systems, such as liposomes or micelles, for targeted drug delivery.

Knowledge Gaps and Future Research

The current body of knowledge on this compound is sparse, presenting a significant opportunity for further research. Key areas that warrant investigation include:

-

Validated Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, Elemental Analysis).

-

Physicochemical Property Determination: Experimental determination of key properties such as melting point, solubility in various solvents, and critical micelle concentration.

-

Biological Activity Screening: Comprehensive screening for antimicrobial (antibacterial and antifungal) activity against a broad panel of clinically relevant pathogens.

-

Mechanism of Action Studies: Elucidation of the precise mechanism of antimicrobial action through biophysical studies on model membranes and microbiological assays.

-

Toxicity and Safety Evaluation: In vitro and in vivo toxicological studies to assess its safety profile for potential therapeutic use.

Conclusion

This compound is a molecule with significant, yet largely unexplored, potential. Its amphiphilic structure is a strong indicator of possible applications as an antimicrobial agent or a functional material in drug delivery. This guide has synthesized the available information and provided a framework for future research. It is hoped that this document will stimulate further investigation into this promising compound, ultimately unlocking its full potential for the benefit of researchers, scientists, and the development of new therapeutics.

References

- 1. This compound (85117-82-4) for sale [vulcanchem.com]

- 2. This compound | C19H36N2O2 | CID 3020363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of amphiphilic hydantoin-based universal peptidomimetics as antibiotic agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01247F [pubs.rsc.org]

- 4. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Hexadecylimidazolidine-2,4-dione

This technical guide provides a comprehensive overview of 1-Hexadecylimidazolidine-2,4-dione, a molecule belonging to the hydantoin family of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, a representative synthesis protocol, and an exploration of its potential biological activities based on the functions of related compounds.

Physicochemical and Structural Data

This compound is characterized by a five-membered imidazolidine-2,4-dione heterocyclic ring, commonly known as a hydantoin ring.[1] A defining feature is the long hexadecyl (C16) alkyl chain attached to the nitrogen atom at position 1.[1] This structure gives the molecule an amphiphilic character, with a polar hydantoin head and a long, nonpolar aliphatic tail.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₆N₂O₂ | [1][2] |

| Molecular Weight | 324.5 g/mol | [1][2] |

| Synonyms | 1-N-Hexadecyl hydantoin, 1-Hexadecylhydantoin, 1-Cetylhydantoin | [1][2] |

| CAS Number | 85117-82-4 | [1][2] |

| Physical State | Solid (inferred at standard conditions) | [1] |

| XLogP3-AA | 6.9 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 15 | [1] |

| Exact Mass | 324.277678395 Da | [1] |

Synthesis and Characterization

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structure of the final compound would be confirmed using standard spectroscopic methods. The expected data based on its structure are summarized below.[1]

| Technique | Expected Observations |

| ¹H NMR | Signals for the hexadecyl chain protons (approx. 0.8-1.8 ppm), methylene protons adjacent to the nitrogen (approx. 3.5-3.7 ppm), ring methylene protons (approx. 4.0-4.2 ppm), and the N-H proton (approx. 7.5-8.5 ppm). |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching (1700-1750 cm⁻¹), N-H stretching (3200-3400 cm⁻¹), and C-H stretching from the alkyl chain (2800-2950 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak at m/z 324.5, with fragmentation patterns corresponding to the loss of the hexadecyl chain and cleavage of the hydantoin ring. |

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, the imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[3]

Furthermore, structurally related heterocyclic compounds, such as thiazolidine-2,4-diones, are known to exhibit potent biological effects, including:

-

Anticancer Activity: Many thiazolidine-2,4-dione derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is critical for tumor growth.[4][5]

-

Antidiabetic Activity: Certain thiazolidine-2,4-diones are agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose metabolism.[6][7]

-

Antimicrobial Activity: Derivatives of both imidazolidine-2,4-dione and thiazolidine-2,4-dione have been shown to inhibit the growth of various bacteria and fungi.[8][9][10]

Given these precedents, it is plausible that this compound could be investigated for similar activities. The long alkyl chain would significantly increase its lipophilicity, potentially influencing its membrane permeability and interaction with hydrophobic binding pockets in target proteins.

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a dione derivative.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method based on the N-alkylation of similar heterocyclic compounds.[3][11]

Materials and Reagents:

-

Imidazolidine-2,4-dione (Hydantoin)

-

1-Bromohexadecane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stir bar and nitrogen inlet is charged with imidazolidine-2,4-dione (1.0 equivalent).

-

Anhydrous DMF is added to dissolve the starting material.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (1.1 equivalents) is added portion-wise, and the mixture is stirred for 30 minutes at 0 °C.

-

1-Bromohexadecane (1.05 equivalents) is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours, monitoring by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

In Vitro VEGFR-2 Kinase Inhibition Assay Protocol

This protocol outlines a general method to screen for potential inhibitory activity against the VEGFR-2 kinase domain.

Materials and Reagents:

-

Recombinant human VEGFR-2 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase assay buffer

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the substrate.

-

Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

Luminescence is measured using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.

References

- 1. This compound (85117-82-4) for sale [vulcanchem.com]

- 2. This compound | C19H36N2O2 | CID 3020363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RSC - Page load error [pubs.rsc.org]

- 5. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-Hexadecylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hexadecylimidazolidine-2,4-dione, covering its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in drug delivery systems.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

-

1-N-Hexadecyl hydantoin[1]

-

1-Hexadecylhydantoin[1]

-

1-n-Hexadecylhydantoin[1]

-

1-Cetylhydantoin[1]

-

1-n-Hexadecylhydatoin[1]

Physicochemical Properties

This compound is characterized by a five-membered imidazolidine-2,4-dione (hydantoin) ring, which constitutes the polar head of the molecule, and a long hexadecyl (C16) alkyl chain, which forms the nonpolar tail. This amphiphilic nature is a key determinant of its physical and chemical properties.[2] The quantitative physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₆N₂O₂ | PubChem[1] |

| Molecular Weight | 324.5 g/mol | PubChem[1] |

| Exact Mass | 324.277678395 Da | PubChem[1] |

| XLogP3-AA | 6.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 15 | PubChem[2] |

| Physical State | Solid (at standard conditions) | Inferred from structure[2] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the N-alkylation of the hydantoin ring. A common method for selective N1-alkylation involves the use of a strong base to deprotonate the more acidic N3 proton, followed by reaction with a second equivalent of base to deprotonate the N1 position, and subsequent reaction with an alkyl halide. However, direct N-alkylation under phase-transfer catalysis conditions has also been reported for hydantoins, offering a milder and often more efficient alternative. Below is a representative protocol for the N-alkylation of hydantoin with 1-bromohexadecane.

Reaction:

Materials and Reagents:

-

Imidazolidine-2,4-dione (Hydantoin)

-

1-Bromohexadecane

-

Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

-

Toluene

-

Tetrabutylammonium bromide (TBAB) (as a phase-transfer catalyst)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of imidazolidine-2,4-dione (1.0 equivalent) in toluene, add a catalytic amount of tetrabutylammonium bromide (TBAB, ~2 mol%).

-

Addition of Base and Alkyl Halide: To the stirred mixture, add a 50% w/w aqueous solution of potassium hydroxide (2.0-3.0 equivalents), followed by the addition of 1-bromohexadecane (1.0-1.2 equivalents) at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Potential Applications in Drug Delivery

The amphiphilic structure of this compound makes it a candidate for use as a surfactant or co-surfactant in the formulation of drug delivery systems. Its ability to self-assemble in aqueous media can be harnessed to encapsulate poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.

Logical Workflow for Characterization and Application in Drug Delivery:

The following diagram illustrates a logical workflow for the characterization of this compound as a surfactant and its subsequent application in the formulation of drug-loaded micelles and liposomes.

This workflow begins with the synthesis and purification of the compound, followed by the determination of its fundamental surfactant properties, such as the critical micelle concentration (CMC). Based on these properties, the compound can be used to formulate drug delivery systems like micelles or as a component in liposomes. The final stage involves the comprehensive evaluation of these formulations for their physical characteristics and drug release profiles. The polar hydantoin headgroup and the long nonpolar alkyl chain suggest its potential to form stable micelles for solubilizing hydrophobic drugs or to be incorporated into lipid bilayers of liposomes to modify their properties.

References

Spectroscopic and Synthetic Profile of 1-Hexadecylimidazolidine-2,4-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Hexadecylimidazolidine-2,4-dione, a long-chain N-alkylated hydantoin derivative. Due to the limited availability of experimental data for this specific molecule, this document combines predicted spectroscopic information with established experimental protocols and data from closely related analogs to offer a robust resource for researchers.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.5-8.5 | Singlet | N-H |

| 4.0-4.2 | Singlet | Ring -CH₂- |

| 3.5-3.7 | Triplet | N-CH₂- (of hexadecyl) |

| 1.2-1.8 | Multiplet | -(CH₂)₁₄- (of hexadecyl) |

| 0.8-0.9 | Triplet | -CH₃ (of hexadecyl) |

Source: Predicted data from chemical suppliers.[1]

Table 2: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 | N-H Stretching |

| 2800-2950 | C-H Stretching (Aliphatic) |

| 1700-1750 | C=O Stretching |

Source: Predicted data from chemical suppliers.[1]

Table 3: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 324.5 | [M]⁺ (Molecular Ion) |

Source: Predicted data from chemical suppliers and PubChem.[1][2]

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a general and robust method for the synthesis of N-alkylated imidazolidine-2,4-diones can be adapted. The following protocol is a generalized procedure based on the synthesis of related compounds.[3][4][5][6][7]

Synthesis of N-Alkyl Imidazolidine-2,4-diones

This procedure outlines the synthesis of N-substituted imidazolidine-2,4-diones, which can be adapted for the synthesis of this compound by using the appropriate alkyl halide.

Caption: Generalized workflow for the synthesis of this compound.

Materials:

-

Hydantoin

-

1-Bromohexadecane

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate or other suitable extraction solvent

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of hydantoin in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromohexadecane dropwise to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Context and Signaling Pathways

Specific signaling pathways involving this compound have not been elucidated. However, the broader class of hydantoin derivatives is known for a wide range of biological activities.[8][9][10][11] Long-chain N-alkylhydantoins, in particular, have been investigated for their ability to act as organogelators, which has implications for drug delivery systems.[12]

The biological activities of various hydantoin derivatives are diverse, including antimicrobial, anticonvulsant, and anticancer properties.[4][9][10] The mechanism of action for these activities often involves the inhibition of specific enzymes or the modulation of ion channels. For instance, some hydantoin derivatives have been shown to inhibit bacterial virulence factors or act as inhibitors of P-glycoprotein in cancer cells, thereby overcoming multidrug resistance.[5][8]

The following diagram illustrates a generalized logical flow for investigating the biological activity of a novel hydantoin derivative like this compound.

Caption: Logical workflow for the biological evaluation of a novel hydantoin derivative.

References

- 1. This compound (85117-82-4) for sale [vulcanchem.com]

- 2. This compound | C19H36N2O2 | CID 3020363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmf.kg.ac.rs [pmf.kg.ac.rs]

- 5. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives | Semantic Scholar [semanticscholar.org]

- 8. Biological activity of hydantoin derivatives on P-glycoprotein (ABCB1) of mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jddtonline.info [jddtonline.info]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Physical and chemical properties of 1-Hexadecylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecylimidazolidine-2,4-dione, also known as 1-hexadecylhydantoin, is a heterocyclic organic compound belonging to the imidazolidine-2,4-dione (hydantoin) family. Its structure is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with a long hexadecyl (C16) alkyl chain attached to one of the nitrogen atoms.[1] This long alkyl chain imparts significant lipophilicity to the molecule, suggesting potential interactions with biological membranes and lipid bilayers, which may influence its bioavailability and mechanism of action.[1]

The imidazolidine-2,4-dione core is a well-established pharmacophore found in a variety of biologically active compounds. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticonvulsants, antiarrhythmics, and agents for the treatment of diabetes. More recent research has explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. Some derivatives have been shown to act as inhibitors of key enzymes in signaling pathways, such as protein tyrosine phosphatases, highlighting the potential for targeted drug development.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a representative experimental protocol for its synthesis, and a discussion of the potential biological activities of this class of compounds, including a plausible signaling pathway.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that most of the available data are computationally predicted, and experimental values are not widely reported in the literature.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₆N₂O₂ | PubChem |

| Molecular Weight | 324.5 g/mol | PubChem |

| Physical State | Solid (inferred at 25°C) | - |

| XLogP3-AA (LogP) | 6.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 15 | PubChem |

| Exact Mass | 324.277678395 Da | PubChem |

| Monoisotopic Mass | 324.277678395 Da | PubChem |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1004-97-3 | - |

| Synonyms | 1-Hexadecylhydantoin, 1-N-Hexadecyl hydantoin, 1-Cetylhydantoin | PubChem |

| SMILES | CCCCCCCCCCCCCCCCN1CC(=O)NC1=O | PubChem |

| InChI | InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(22)20-19(21)23/h2-17H2,1H3,(H,20,22,23) | PubChem |

| InChIKey | DRKXRVWPYXYCMR-UHFFFAOYSA-N | PubChem |

Experimental Protocols

Representative Synthesis of this compound

Step 1: Synthesis of N-Hexadecyl-N-carboxyglycine (Intermediate)

-

Materials: Glycine, Hexadecyl isocyanate, Sodium hydroxide (NaOH), Dioxane, Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve glycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) with stirring.

-

To this solution, add a solution of hexadecyl isocyanate (1 equivalent) in dioxane dropwise at room temperature.

-

Stir the reaction mixture vigorously for 24 hours at room temperature.

-

After 24 hours, cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The resulting white precipitate (N-Hexadecyl-N-carboxyglycine) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Step 2: Cyclization to this compound

-

Materials: N-Hexadecyl-N-carboxyglycine, Acetic anhydride.

-

Procedure:

-

Suspend the dried N-Hexadecyl-N-carboxyglycine from Step 1 in acetic anhydride.

-

Heat the mixture to reflux (approximately 140°C) and maintain for 2-3 hours. The solid should dissolve during this time.

-

After the reaction is complete (monitored by TLC), cool the solution to room temperature.

-

Pour the cooled solution into ice-water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Derivatives of imidazolidine-2,4-dione have been reported to exhibit a wide range of biological activities. The presence of the long hexadecyl chain in this compound suggests that its biological effects could be modulated by its interaction with cellular membranes.

One area of significant interest is the inhibition of bacterial virulence. Some imidazolidine-2,4-dione derivatives have been shown to inhibit the production of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa. This mechanism of action is attractive as it may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

The following diagram illustrates a hypothetical workflow for screening compounds like this compound for their ability to inhibit bacterial virulence factor production.

Given the lipophilic nature of this compound, another plausible mechanism of action could involve its insertion into the bacterial cell membrane, thereby disrupting membrane integrity or the function of membrane-associated proteins. The following diagram illustrates this hypothetical mechanism.

Conclusion

This compound is a molecule of interest due to the combination of a biologically active hydantoin core and a long lipophilic alkyl chain. While specific experimental data on its physical properties and biological activity are scarce, the available information on related compounds suggests its potential as a subject for further research, particularly in the areas of antimicrobial and anticancer drug discovery. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation into its chemical and biological characteristics. Future studies should focus on obtaining experimental data to validate the predicted properties and to explore the specific mechanisms of action of this and related long-chain N-alkylated imidazolidine-2,4-diones.

References

The Solubility Profile of 1-Hexadecylimidazolidine-2,4-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexadecylimidazolidine-2,4-dione, a derivative of the hydantoin heterocyclic system, presents a molecule of interest for various research and development applications due to its unique structural features. A critical parameter for its application in drug development and various experimental settings is its solubility in different solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines general experimental protocols for its solubility determination, and discusses its structural attributes that influence its solubility profile.

Introduction

This compound possesses a distinctive amphiphilic structure, characterized by a polar imidazolidine-2,4-dione (hydantoin) head group and a long, nonpolar hexadecyl (C16) alkyl chain.[1] This dual nature is a primary determinant of its physical properties and its behavior in various solvent systems. Understanding its solubility is paramount for applications ranging from reaction chemistry and formulation development to biological assays.

Data Presentation: Solubility of this compound

The structural characteristics of the molecule, particularly the long hexadecyl chain, strongly suggest that its solubility in polar solvents like water would be extremely low. Conversely, it is expected to exhibit significantly better solubility in nonpolar organic solvents. This is a general trend observed for long-chain alkyl compounds, where the energetic cost of disrupting the solvent-solvent interactions in a polar solvent is not sufficiently compensated by solute-solvent interactions.

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following is a generalized experimental protocol based on the widely accepted shake-flask method. This method is considered a reliable approach for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, DMSO, water, etc.)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Filtration apparatus with appropriate syringe filters (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to allow the excess solid to settle. To ensure complete separation of the solid phase, centrifuge the vial at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter that is compatible with the solvent and does not bind the analyte. This step is crucial to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows:

Caption: Workflow for the experimental determination of solubility.

Signaling Pathways

A review of the current scientific literature did not identify any specific signaling pathways in which this compound is directly implicated. While the broader class of hydantoin and related thiazolidinedione derivatives has been studied in various biological contexts, including as inhibitors of certain enzymes or as ligands for nuclear receptors, no such roles have been specifically attributed to the 1-hexadecyl substituted variant. Further research is required to elucidate any potential biological activities and associated signaling pathways for this compound.

Conclusion

This compound is a molecule with a pronounced amphiphilic character, which is expected to govern its solubility behavior, favoring nonpolar organic solvents over polar aqueous media. Despite its interesting structure, there is a clear gap in the publicly available scientific literature regarding its quantitative solubility in different solvents. The experimental protocol outlined in this guide provides a robust framework for researchers to determine this crucial physicochemical property. The absence of data on its involvement in signaling pathways highlights an area ripe for future investigation, which could unlock the therapeutic or biological potential of this compound.

References

An In-Depth Technical Guide on the Thermal Stability and Degradation Profile of 1-Hexadecylimidazolidine-2,4-dione

Introduction

1-Hexadecylimidazolidine-2,4-dione is a derivative of hydantoin, characterized by a 16-carbon alkyl chain attached to one of the nitrogen atoms of the imidazolidine-2,4-dione ring. This structure imparts amphiphilic properties to the molecule, suggesting potential applications in areas such as drug delivery, materials science, and as a specialty chemical. A thorough understanding of its thermal stability and degradation profile is crucial for its synthesis, purification, storage, and application, particularly in processes involving elevated temperatures.

This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, including its anticipated thermal stability, decomposition pathways, and the experimental protocols for its analysis.

Predicted Thermal Stability

The thermal stability of this compound is expected to be primarily influenced by the long hexadecyl chain. In general, the presence of long alkyl chains on heterocyclic rings tends to lower the overall thermal stability of the molecule compared to their unsubstituted or short-chain counterparts.

Table 1: Predicted Thermal Decomposition Data for this compound (Inferred from Analogous Compounds)

| Parameter | Predicted Temperature Range (°C) | Analytical Technique |

| Onset of Decomposition (Tonset) | 200 - 250 | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature (Tpeak) | 250 - 300 | Differential Thermogravimetry (DTG) |

| Melting Point (Tm) | 80 - 120 | Differential Scanning Calorimetry (DSC) |

Note: These values are estimations based on the thermal behavior of long-chain fatty acid amides and N-alkylated heterocyclic compounds.

Predicted Degradation Profile

The degradation of this compound is anticipated to proceed through two primary pathways: thermal decomposition of the hexadecyl chain and degradation of the imidazolidine-2,4-dione ring.

3.1. Decomposition of the Hexadecyl Chain

At elevated temperatures, the C-N and C-C bonds of the hexadecyl chain are susceptible to homolytic cleavage, leading to the formation of a variety of smaller hydrocarbon fragments. This process is likely to be the initial major mass loss event observed in thermogravimetric analysis.

3.2. Degradation of the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione ring can undergo thermal fragmentation. Studies on related halogenated hydantoins have shown that thermal decomposition can lead to the formation of gaseous products such as carbon dioxide (CO₂), isocyanates, and hydrogen cyanide (HCN).[1]

In the presence of water, even at moderate temperatures, the imidazolidine-2,4-dione ring is susceptible to hydrolysis. This process involves the cleavage of the amide bonds within the ring, leading to the formation of N-(1-carbamoylheptadecyl)glycine, which can further hydrolyze to yield 2-aminooctadecanoic acid and ammonia.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Thermal Decomposition | |

| - Hexadecyl Chain Fragmentation | Alkanes (e.g., methane, ethane), Alkenes (e.g., ethene, propene) |

| - Imidazolidine-2,4-dione Ring Fragmentation | Carbon dioxide (CO₂), Carbon monoxide (CO), Isocyanates, Hydrogen cyanide (HCN), Ammonia (NH₃) |

| Hydrolytic Degradation | N-(1-carbamoylheptadecyl)glycine, 2-aminooctadecanoic acid, Ammonia (NH₃), Carbon dioxide (CO₂) |

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following methodologies are recommended.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset and peak decomposition temperatures and to quantify mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain an inert atmosphere using a nitrogen purge gas at a flow rate of 50 mL/min.

-

Record the mass loss as a function of temperature.

-

The onset decomposition temperature is determined from the intersection of the baseline and the tangent of the decomposition curve. The peak decomposition temperature is determined from the peak of the first derivative of the TGA curve (DTG curve).

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and to detect any other thermal events such as phase transitions or exothermic decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Cool the sample back to ambient temperature at the same rate.

-

Perform a second heating cycle under the same conditions to obtain the glass transition temperature (if any) and melting point from the second heat flow curve.

-

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Place a small amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis tube.

-

Insert the tube into the pyrolysis unit, which is interfaced with the GC-MS.

-

Rapidly heat the sample to a predetermined temperature (e.g., 300 °C, based on TGA data) and hold for a short period (e.g., 30 seconds).

-

The pyrolyzates are swept into the GC column for separation.

-

The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Visualizations

Caption: Experimental workflow for thermal analysis.

Caption: Proposed degradation pathways for this compound.

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of N-Alkyl-Imidazolidine-2,4-diones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic N-alkylation of this heterocyclic ring system has paved the way for a diverse array of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of N-alkyl-imidazolidine-2,4-diones, with a focus on their anticonvulsant, anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Anticonvulsant Activity: A Pillar of Hydantoin Research

The historical success of phenytoin has cemented the role of the imidazolidine-2,4-dione scaffold in epilepsy treatment. Research continues to explore novel derivatives with improved efficacy and safety profiles.

Quantitative Data Summary

| Compound ID | N1-Substituent | N3-Substituent | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity (TD50/Test) | Reference |

| Compound 3o | p-nitrophenyl | ethyl | Mice | scPTZ | 41.8 | Not Reported | [2] |

| Compound 10 | Not Specified | Not Specified | Rodent | MES | 61.7 | > 130 mg/kg (Rotorod) | [3] |

| Compound 13 | Not Specified | Not Specified | Rodent | MES | 46.8 | > 170 mg/kg (Rotorod) | [3] |

| Compound 17 | Not Specified | Not Specified | Rodent | MES | 129.5 | > 470 mg/kg (Rotorod) | [3] |

| Compound 20 | Not Specified | Not Specified | Rodent | MES | 136.7 | > 490 mg/kg (Rotorod) | [3] |

| Compound 3d | Not Specified | Not Specified | Mice | PTZ | Higher activity (120%) than Valproate | No neurotoxicity (Rotarod) | [4] |

| Compound 4e | Not Specified | Not Specified | Mice | PTZ | Higher activity (120%) than Valproate | No neurotoxicity (Rotarod) | [4] |

| Compound 11b | Not Specified | Not Specified | Mice | PTZ | Higher activity (120%) than Valproate | No neurotoxicity (Rotarod) | [4] |

| Compound 11e | Not Specified | Not Specified | Mice | PTZ | Higher activity (120%) than Valproate | No neurotoxicity (Rotarod) | [4] |

MES: Maximal Electroshock Seizure Test; scPTZ: subcutaneous Pentylenetetrazole Test.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Rodents [3][4]

-

Animal Model: Male albino mice or rats.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) at varying doses (e.g., 30, 100, and 300 mg/kg).

-

Induction of Seizure: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes at different time points post-administration (e.g., 0.5 and 4 hours).

-

Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity.

-

Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the seizure, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice [2][4]

-

Animal Model: Male albino mice.

-

Compound Administration: Test compounds are administered i.p. at various doses.

-

Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ), typically around 85 mg/kg, is injected subcutaneously.

-

Endpoint: The ability of the test compound to protect the mice against clonic seizures for a specified observation period (e.g., 30 minutes) is observed.

-

Data Analysis: The ED50 is determined.

Rotarod Test for Neurotoxicity [3][4]

-

Apparatus: A rotating rod (e.g., 3 cm diameter, rotating at 6 rpm).

-

Procedure: Mice are trained to remain on the rotating rod. On the test day, after compound administration, the ability of the animal to maintain its balance on the rod for a set time (e.g., 1-2 minutes) is assessed.

-

Endpoint: Neurological deficit is indicated if the animal falls off the rod.

-

Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.

Experimental Workflow for Anticonvulsant Screening

Caption: Workflow for the synthesis and anticonvulsant evaluation of novel compounds.

Anticancer Activity: Targeting Proliferative Pathways

Imidazolidine-2,4-dione derivatives have emerged as promising anticancer agents, with mechanisms often involving the inhibition of key signaling pathways.

Quantitative Data Summary

| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| Enzalutamide | Androgen Receptor Antagonist | Not Specified | Not Specified | [1] |

| Compound 24 | Not Specified | MCF-7 | 4.92 | [5] |

| Compound 24 | Not Specified | HCT-116 | 12.83 | [5] |

| Compound 24 | Not Specified | HePG-2 | 9.07 | [5] |

| Compound 7 | Not Specified | MCF-7 | 38.30 | [5] |

| Compound 7 | Not Specified | HCT-116 | 47.46 | [5] |

| Compound 7 | Not Specified | HePG-2 | 55.81 | [5] |

| Compound 3e | Not Specified | MCF-7 | LD50: 20.4 µg/mL | [6] |

| L1a, L2a, L3a, L1b, L2b, L3b, L4b | Antiproliferative | A549, MCF-7 | Potent Activity | [7] |

Experimental Protocols

MTT Assay for Cytotoxicity [5][7][8]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HePG-2, A549) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathway: Androgen Receptor (AR) Inhibition

Caption: Inhibition of the Androgen Receptor signaling pathway by N-alkyl-imidazolidine-2,4-diones.

Antimicrobial and Antifungal Activity

The structural versatility of N-alkyl-imidazolidine-2,4-diones has also been exploited to develop agents with activity against various pathogenic microorganisms.

Quantitative Data Summary

| Compound ID | Organism | Activity | MIC (µg/mL) | Reference |

| Imidazolidine Derivatives | Staphylococcus aureus, Escherichia coli | Inhibitory effects | Not Specified | [9] |

| Thiazole derivative 4 | Bacillus cereus | Inhibitory | 125 | [9] |

| Thiazole derivative 4 | Salmonella typhimurium | Inhibitory | 500 | [9] |

| Thiazole derivative | Proteus mirabilis | Inhibitory | 1000 | [9] |

| Thiazole derivative | Shigella dysenteriae | Inhibitory | 125 | [9] |

| Thiazole derivative | Listeria monocytogenes | Inhibitory | 1000 | [9] |

| Compound 4c | Pseudomonas aeruginosa | Protease Inhibition | Complete at 1 mg/mL (1/4 MIC) | [10] |

| Compound 4j | Pseudomonas aeruginosa | Protease Inhibition | Complete at 0.5 mg/mL (1/4 MIC) | [10] |

| Compound 12a | Pseudomonas aeruginosa | Protease Inhibition | Complete at 0.5 mg/mL (1/4 MIC) | [10] |

| Compound 7a | Pseudomonas aeruginosa | Pyocyanin Inhibition | 96.4% at 1 mg/mL (1/4 MIC) | [10] |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Virulence Factor Inhibition Assays (e.g., for Pseudomonas aeruginosa) [10]

-

Protease Assay: The effect of the compounds on protease production can be measured using an assay like the skim milk agar plate method, where a reduction in the zone of clearance indicates inhibition.

-

Hemolysin Assay: Hemolytic activity can be quantified by measuring the lysis of red blood cells in the presence of bacterial supernatant from cultures grown with and without the test compounds.

-

Pyocyanin Assay: The production of the blue-green pigment pyocyanin can be quantified by extracting it from bacterial culture supernatants with chloroform and measuring its absorbance.

Enzyme Inhibition

N-alkyl-imidazolidine-2,4-diones have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including autoimmune disorders and diabetes.

Quantitative Data Summary

| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Compound 9p | Lymphoid-specific tyrosine phosphatase (LYP) | 2.85 - 6.95 | Not Reported | [11] |

| Compound 9r | Lymphoid-specific tyrosine phosphatase (LYP) | 2.85 - 6.95 | 1.09 | [11] |

| Compound 3d | Butyrylcholinesterase | 1.66 | Not Reported | [12][13] |

| comp#h | Protein tyrosine phosphatase-1B (PTP1B) | Selective Inhibitor | Not Reported | [14] |

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Compound Incubation: Incubate the enzyme with various concentrations of the test inhibitor for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway: T-Cell Receptor (TCR) Downregulation by LYP

Caption: Inhibition of LYP enhances T-cell receptor signaling.

Conclusion

N-alkyl-imidazolidine-2,4-diones represent a highly versatile and pharmacologically significant class of compounds. The synthetic accessibility of the hydantoin core allows for extensive structural modifications, leading to the discovery of potent and selective agents with diverse therapeutic applications. The data and protocols presented in this guide underscore the continued importance of this scaffold in drug discovery and provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel therapeutics. A thorough understanding of the structure-activity relationships and mechanisms of action will be crucial in fully exploiting the potential of this remarkable heterocyclic system.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scialert.net [scialert.net]

- 7. Green synthesis, in silico modeling, and biological evaluation of N -substituted ( Z )-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione deriv ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03881A [pubs.rsc.org]

- 8. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]